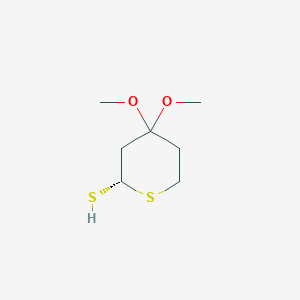
(2S)-4,4-Dimethoxythiane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4,4-Dimethoxythiane-2-thiol is an organic compound characterized by its unique structure, which includes a thiane ring substituted with methoxy groups and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-Dimethoxythiane-2-thiol typically involves the reaction of thiane derivatives with methoxy and thiol substituents. One common method includes the use of thiane-2-thiol as a starting material, which undergoes methoxylation under specific conditions to yield the desired compound. The reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4,4-Dimethoxythiane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield thiane derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiane derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-4,4-Dimethoxythiane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-4,4-Dimethoxythiane-2-thiol involves its interaction with molecular targets through its thiol and methoxy groups. The thiol group can form disulfide bonds with proteins, affecting their structure and function. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4,4-Dimethoxythiane-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(2S)-4,4-Dimethoxythiane-2-amine: Contains an amine group instead of a thiol group.
Uniqueness
(2S)-4,4-Dimethoxythiane-2-thiol is unique due to its combination of methoxy and thiol groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox and substitution reactions.
Propriétés
Numéro CAS |
78442-68-9 |
|---|---|
Formule moléculaire |
C7H14O2S2 |
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
(2S)-4,4-dimethoxythiane-2-thiol |
InChI |
InChI=1S/C7H14O2S2/c1-8-7(9-2)3-4-11-6(10)5-7/h6,10H,3-5H2,1-2H3/t6-/m0/s1 |
Clé InChI |
TYRMHKNNVMJNGC-LURJTMIESA-N |
SMILES isomérique |
COC1(CCS[C@@H](C1)S)OC |
SMILES canonique |
COC1(CCSC(C1)S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)


![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)

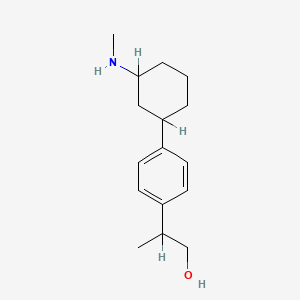
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
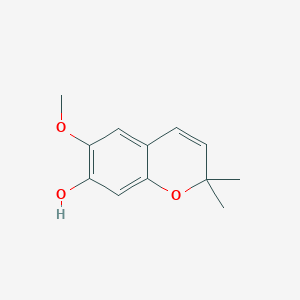
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
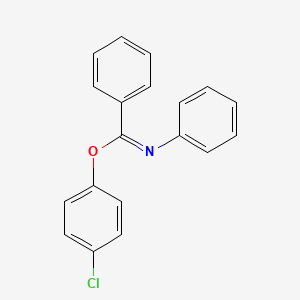
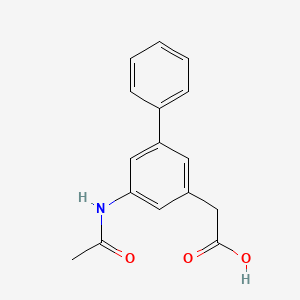
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
